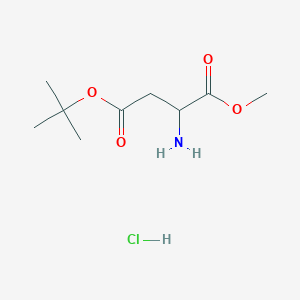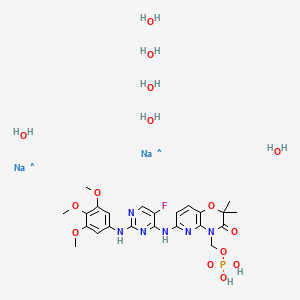![molecular formula C26H48N2O4 B12510346 2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a complex organic compound that features a combination of dicyclohexylamine and a non-8-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:
Formation of the Non-8-enoate Moiety: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under specific conditions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is often introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Dicyclohexylamine: The final step involves the coupling of the protected amino acid with dicyclohexylamine, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, forming epoxides or diols.
Reduction: Reduction reactions can target the alkene or the carbonyl groups, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA for epoxidation and KMnO4 for dihydroxylation.
Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkene can yield epoxides, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the amine functionality, allowing for selective reactions at other sites. The non-8-enoate moiety can participate in various chemical transformations, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with an octanoate moiety.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a decanoate moiety.
Properties
Molecular Formula |
C26H48N2O4 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
InChI Key |
GBSHCAUNLCMNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


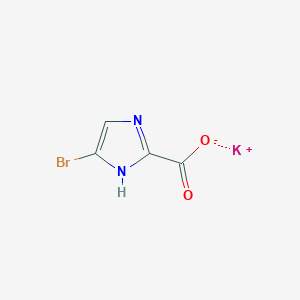
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
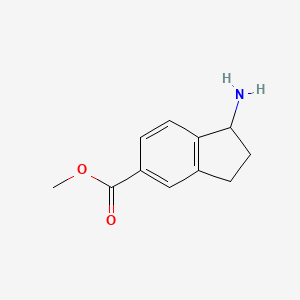
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
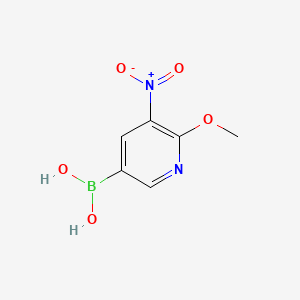
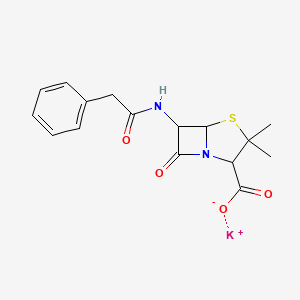
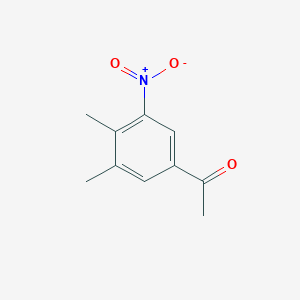
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)

